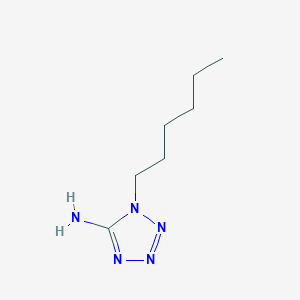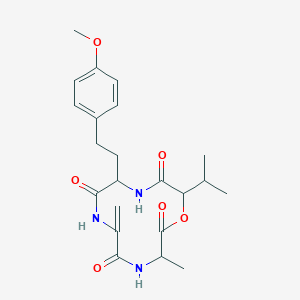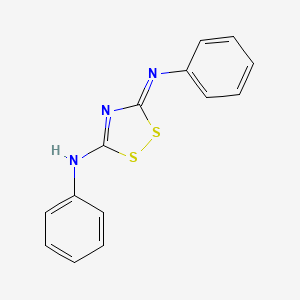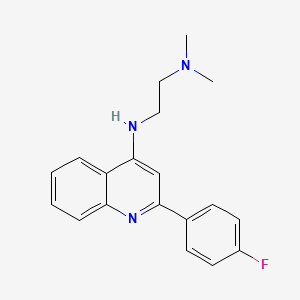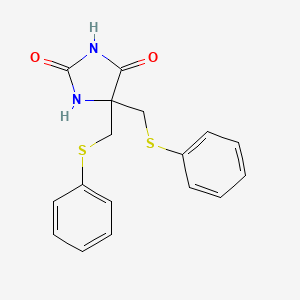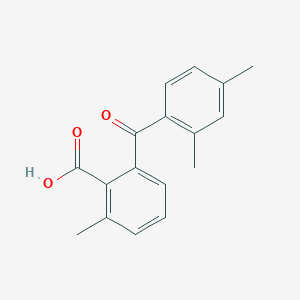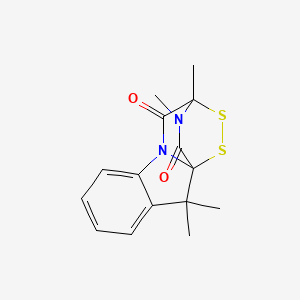
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is a complex organic compound known for its unique structure and significant biological activities. This compound is part of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological properties and are widely studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring system. The reaction typically requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a subject of interest in studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments for various diseases.
Mecanismo De Acción
The mechanism of action of 10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of NADPH oxidase, affecting the cell’s oxidative stress response .
Comparación Con Compuestos Similares
Similar Compounds
Gliotoxin: Another compound with a similar structure and biological activity.
Aspergillin: Shares structural similarities and is produced by similar fungal species.
Uniqueness
10H-3,10a-Epidithiopyrazino(1,2-a)indole-1,4-dione, 2,3-dihydro-2,3,10,10-tetramethyl- is unique due to its specific functional groups and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Propiedades
Número CAS |
59888-49-2 |
|---|---|
Fórmula molecular |
C15H16N2O2S2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2,2,11,15-tetramethyl-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3,5,7-triene-10,14-dione |
InChI |
InChI=1S/C15H16N2O2S2/c1-13(2)9-7-5-6-8-10(9)17-11(18)14(3)16(4)12(19)15(13,17)21-20-14/h5-8H,1-4H3 |
Clave InChI |
RMFWVAHDWWKNMY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2N3C14C(=O)N(C(C3=O)(SS4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


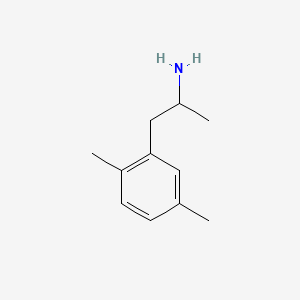



![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
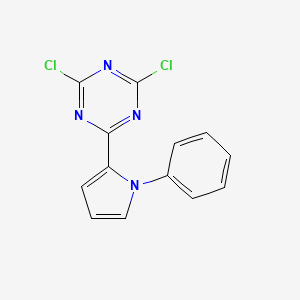
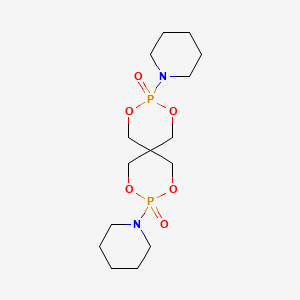
![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
